16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione
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Overview
Description
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is a complex organic compound with significant importance in the field of pharmaceuticals and analytical chemistry. This compound is a derivative of steroids and is often used as a pharmaceutical analytical impurity (PAI) to ensure the quality and safety of medicines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong acids or bases as catalysts, along with controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is carried out in large-scale reactors where the reaction conditions are meticulously controlled. The process involves the use of high-purity reagents and solvents to minimize impurities and maximize yield. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and halogenating agents like thionyl chloride or phosphorus tribromide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of diketones, while reduction of the carbonyl groups can result in the formation of diols .
Scientific Research Applications
16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione is used in various scientific research applications, including:
Pharmaceuticals: As a pharmaceutical analytical impurity, it is used to detect, identify, and measure impurities in drug substances and products.
Analytical Chemistry: It is used in the development, validation, and transfer of analytical methods, as well as in spiking studies to demonstrate depletion upon recrystallization.
Biological Studies: It is used to study the metabolism and degradation of steroid compounds in biological systems.
Industrial Applications: It is used in the quality control and assurance of steroid-based pharmaceuticals.
Mechanism of Action
The mechanism of action of 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups on the compound allow it to form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. This can lead to changes in the metabolism and function of steroid hormones in the body .
Comparison with Similar Compounds
Similar Compounds
16Alpha-Hydroxy-11-Keto Prednisolone: A similar compound with hydroxyl and keto groups at different positions.
17,21-Dihydroxy-16alpha-methylpregna-1,4-diene-3,11,20-trione: Another steroid derivative with similar functional groups.
21-Hydroxy-5b-pregnane-3,11,20-trione: A compound with hydroxyl and keto groups at different positions.
Uniqueness
What sets 16,17-Dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione apart is its specific arrangement of hydroxyl and acetyl groups, which confer unique chemical and biological properties. This makes it particularly useful as a pharmaceutical analytical impurity and in various research applications .
Properties
Molecular Formula |
C21H26O6 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
16,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-14,16,18,22,25,27H,3-4,8-10H2,1-2H3 |
InChI Key |
QUDYJOZZUZDXCV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(=O)C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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